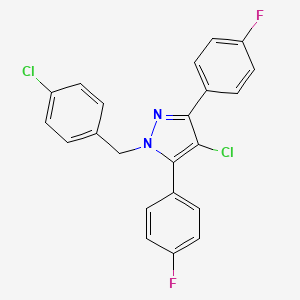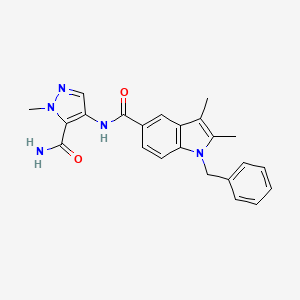
(5Z)-5-benzylidene-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-METHYLPIPERIDINO)-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4-ONE is a complex organic compound with a unique structure that includes a thiazole ring, a piperidine ring, and a phenylmethylidene group
Preparation Methods
The synthesis of 2-(3-METHYLPIPERIDINO)-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using 3-methylpiperidine.
Formation of the Phenylmethylidene Group: This step involves the condensation of the thiazole derivative with benzaldehyde under acidic or basic conditions to form the (Z)-1-phenylmethylidene group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-(3-METHYLPIPERIDINO)-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-METHYLPIPERIDINO)-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-METHYLPIPERIDINO)-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(3-METHYLPIPERIDINO)-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4-ONE can be compared with similar compounds such as:
2-(3-Methylpiperidino)acetonitrile: This compound shares the piperidine ring but differs in the functional groups attached to the ring.
3-(2-Methylpiperidino)-1-phenylpropyl phenyl ether: This compound has a similar piperidine and phenyl group arrangement but lacks the thiazole ring.
2-[(3-Methylpiperidino)methyl]azepane: This compound has a similar piperidine ring but a different overall structure.
The uniqueness of 2-(3-METHYLPIPERIDINO)-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4-ONE lies in its combination of the thiazole ring, piperidine ring, and phenylmethylidene group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18N2OS |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H18N2OS/c1-12-6-5-9-18(11-12)16-17-15(19)14(20-16)10-13-7-3-2-4-8-13/h2-4,7-8,10,12H,5-6,9,11H2,1H3/b14-10- |
InChI Key |
AMQKICRZIHNLHW-UVTDQMKNSA-N |
Isomeric SMILES |
CC1CCCN(C1)C2=NC(=O)/C(=C/C3=CC=CC=C3)/S2 |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=O)C(=CC3=CC=CC=C3)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-cyclopropyl-N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922101.png)
![(2E)-3-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10922117.png)
![Ethyl 6-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10922125.png)
![N-(3-fluorophenyl)-6-methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922132.png)
![N-(2-{[(E)-(3-bromophenyl)methylidene]amino}ethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B10922140.png)
![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]propanehydrazide](/img/structure/B10922143.png)
![N-(2,5-difluorophenyl)-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922148.png)


![[1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](4-methylpiperidin-1-yl)methanone](/img/structure/B10922177.png)
![N-(4-bromophenyl)-4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-amine](/img/structure/B10922180.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10922188.png)
![N-(3-acetylphenyl)-1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922191.png)
